Pharmacological Profiling and Binding Affinity of (D-Arg0,Hyp3,D-Phe7)-Bradykinin (NPC-567) at the B2 Receptor
Pharmacological Profiling and Binding Affinity of (D-Arg0,Hyp3,D-Phe7)-Bradykinin (NPC-567) at the B2 Receptor
Introduction & Core Rationale
The kallikrein-kinin system (KKS) is a complex multienzyme cascade that plays a pivotal role in regulating vascular permeability, inflammation, and nociception. Bradykinin (BK), the primary effector nonapeptide of this system, exerts its physiological effects predominantly through the constitutively expressed Bradykinin B2 receptor, a Class A G protein-coupled receptor (GPCR)[1]. To probe the mechanistic depths of this system and evaluate therapeutic interventions for inflammatory diseases, first-generation peptide antagonists were synthesized. Among these, the decapeptide (D-Arg0,Hyp3,D-Phe7)-bradykinin —commonly designated as NPC-567 —emerged as a foundational pharmacological tool[2]. This whitepaper provides an in-depth technical analysis of NPC-567's binding affinity, structural pharmacodynamics, and the rigorous experimental protocols required to quantify its receptor interactions.
Structural Biology & Mechanism of Antagonism
Native bradykinin consists of the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg. NPC-567 is a synthetically modified decapeptide (D-Arg-Arg-Pro-Hyp-Gly-Phe-Ser-D-Phe-Phe-Arg) engineered with three critical structural alterations[3]:
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Addition of D-Arginine at Position 0: This N-terminal extension provides steric shielding, enhancing the peptide's resistance to rapid degradation by aminopeptidases in vitro.
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Substitution of L-Proline with Hydroxyproline (Hyp) at Position 3: The hydroxyl group restricts the phi/psi dihedral angles of the peptide backbone, stabilizing the specific conformation required for high-affinity docking into the B2 receptor's orthosteric site.
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Substitution of L-Phenylalanine with D-Phenylalanine at Position 7: This stereochemical inversion is the mechanistic driver of antagonism. While the peptide retains the ability to bind the receptor, the D-Phe7 modification prevents the B2 receptor from undergoing the critical conformational shift required to couple with intracellular Gq/11 proteins[3].
Quantitative Binding Affinity Across Species
A defining characteristic of NPC-567 is its profound species-dependent binding affinity, a factor that heavily influenced early preclinical drug development. While NPC-567 exhibits low-nanomolar affinity for the human B2 receptor ( Ki ~ 7.2 nM), orthologous B2 receptors in murine models demonstrate a 60- to 80-fold higher affinity for the compound[4]. This evolutionary divergence in the receptor's binding pocket necessitates careful species selection when designing translational in vivo models.
Table 1: Quantitative Binding Data for NPC-567
| Species / Cell Line | Target Receptor | Radioligand Assay | Binding Metric | Value |
| Human (Recombinant CHO) | B2 Receptor | [3H]-Bradykinin (0.3 nM) | Ki | 7.2 nM |
| Human (Recombinant CHO) | B2 Receptor | [3H]-Bradykinin (0.3 nM) | IC50 | 9.1 nM |
| Mouse (Recombinant COS-7) | B2 Receptor | [3H]-Bradykinin | Relative Affinity | 60-80x > Human |
| Guinea Pig (Tracheal Epithelium) | B2 Receptor | [3H]-Bradykinin | Kd (High Affinity) | 0.44 nM |
| Guinea Pig (Tracheal Epithelium) | B2 Receptor | [3H]-Bradykinin | Kd (Low Affinity) | 10.0 nM |
Data aggregated from Pharvaris, Eurofins Discovery[1], Hess et al.[4], and Farmer et al.[5].
Mechanistic Pathway of B2 Receptor Antagonism
Mechanism of B2 receptor competitive antagonism by NPC-567 blocking Gq/11 signal transduction.
Self-Validating Radioligand Binding Protocol
To accurately determine the binding affinity ( Ki ) of NPC-567, a competitive radioligand binding assay must be executed with strict thermodynamic controls. The following protocol utilizes Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human B2 receptor.
Phase 1: Membrane Preparation
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Action: Homogenize CHO-B2R cells in hypotonic buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer containing protease inhibitors.
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Causality: Hypotonic lysis and ultracentrifugation isolate the B2 receptor in its native lipid environment, removing cytosolic GTP and endogenous kinins that could artificially alter the receptor's affinity state.
Phase 2: Radioligand Competition Setup
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Action: Incubate 50 µg of membrane protein with a fixed concentration of 0.3 nM [3H]-Bradykinin[1]. Add NPC-567 in a 10-point serial dilution ranging from 10−11 M to 10−5 M.
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Causality: Why 0.3 nM? By matching the radioligand concentration closely to its known Kd (~0.32 nM), the assay operates in the linear phase of the Michaelis-Menten curve. This ensures maximum sensitivity to competitive displacement by NPC-567 without inducing ligand depletion artifacts.
Phase 3: Incubation & Equilibrium
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Action: Incubate the microplate at room temperature (22°C) for exactly 60 minutes[1].
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Causality: GPCR-ligand interactions require time to reach thermodynamic equilibrium. Terminating the assay prematurely would yield a false, artificially low apparent affinity ( IC50 ) for the slower-binding antagonist.
Phase 4: Rapid Filtration & Washing
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Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine). Wash three times immediately with 4°C ice-cold buffer.
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Causality: The sudden drop in temperature drastically reduces the dissociation rate constant ( koff ) of the receptor-ligand complex. This prevents the artificial loss of bound [3H]-Bradykinin during the wash step, preserving the true Bmax . Polyethylenimine reduces non-specific binding of the highly basic peptide to the filter matrix.
Phase 5: Self-Validation & Quality Control (QC)
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Action: The assay must include an internal reference standard (e.g., Icatibant/Hoe 140). Calculate the assay's Z'-factor using 1 µM unlabeled bradykinin as the 100% displacement (non-specific binding) control[1].
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Causality: If the calculated Ki for Icatibant deviates from its established baseline (~1.0 nM), or if the Z'-factor falls below 0.5, the assay is automatically flagged for systematic error (e.g., radioligand degradation or membrane denaturation), ensuring the protocol is a self-validating system. Final Ki values are derived using the Cheng-Prusoff equation.
Translational Context
While NPC-567 was instrumental in mapping the pharmacology of the B2 receptor, its clinical utility was ultimately limited. In double-blind human trials, intranasal NPC-567 failed to alleviate symptoms of experimental rhinovirus infections and, in some cases, exacerbated them[6]. This failure was largely attributed to its peptide nature; despite the D-Arg0 modification, it remained susceptible to rapid in vivo enzymatic degradation by kininases (e.g., ACE and APP)[6].
Consequently, NPC-567 was superseded in clinical development by second-generation antagonists like Icatibant (Hoe 140), which incorporates unnatural, highly constrained amino acids (e.g., Tic, Oic) to achieve sub-nanomolar potency and extended metabolic half-lives[5]. Nevertheless, NPC-567 remains an indispensable reference standard in modern biochemical screening and GPCR assay validation.
References
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National Center for Biotechnology Information. "Npc-567 | C60H87N19O13 | CID 119343." PubChem Database. Available at:[Link]
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Higgins, P. G., et al. "A study of the efficacy of the bradykinin antagonist, NPC 567, in rhinovirus infections in human volunteers." Antiviral Research, 1990. Available at: [Link]
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Hess, J. F., et al. "Cloning and pharmacological characterization of bradykinin receptors." Brazilian Journal of Medical and Biological Research, 1994. Available at:[Link]
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Pharvaris. "In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist." Pharvaris Publications, 2020. Available at:[Link]
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Eurofins Discovery. "B2 Human Bradykinin GPCR Binding Agonist Radioligand LeadHunter Assay." Eurofins Discovery. Available at:[Link]
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Farmer, S. G., et al. "Bradykinin effects in guinea pig tracheal epithelial cells are mediated through a B2 kinin receptor and can be inhibited by the selective antagonist Hoe 140." Journal of Pharmacology and Experimental Therapeutics, 1993. Available at:[Link]
Sources
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Npc-567 | C60H87N19O13 | CID 119343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cloning and pharmacological characterization of bradykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bradykinin effects in guinea pig tracheal epithelial cells are mediated through a B2 kinin receptor and can be inhibited by the selective antagonist Hoe 140 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of the efficacy of the bradykinin antagonist, NPC 567, in rhinovirus infections in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
